molecular formula C6H10NO4- B062254 (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride CAS No. 160806-12-2

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride

Cat. No.: B062254
CAS No.: 160806-12-2
M. Wt: 160.15 g/mol
InChI Key: KRKRAOXTGDJWNI-IMJSIDKUSA-M
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Description

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and is used in scientific research for its unique properties. This compound is particularly interesting due to its stereochemistry, which can influence its reactivity and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride typically involves the use of commercially available starting materials. One common method includes the diastereoselective synthesis from (2S,4S)-4-hydroxyproline . The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions can include various derivatives of this compound, such as its oxidized or reduced forms, which can have different biological activities and applications.

Scientific Research Applications

(2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a substrate for enzymes, influencing metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4S)-2-Amino-4-methylpentanedioic acid hydrochloride include other chiral amino acids and their derivatives, such as (2S,4S)-4-hydroxyproline and (2S,4S)-4-methylproline .

Uniqueness

What sets this compound apart is its specific stereochemistry, which can influence its reactivity and interactions in biological systems. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

CAS No.

160806-12-2

Molecular Formula

C6H10NO4-

Molecular Weight

160.15 g/mol

IUPAC Name

(2S,4S)-2-azaniumyl-4-methylpentanedioate

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4-/m0/s1

InChI Key

KRKRAOXTGDJWNI-IMJSIDKUSA-M

SMILES

CC(CC(C(=O)O)N)C(=O)O.Cl

Isomeric SMILES

C[C@@H](C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-]

Canonical SMILES

CC(CC(C(=O)[O-])[NH3+])C(=O)[O-]

Synonyms

(2S,4S)-4-Methylglutamic acid hydrochloride,98%

Origin of Product

United States

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